REACTION_CXSMILES
|
O[CH2:2][C:3]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[S:8])([CH3:5])[CH3:4].[OH-].[Na+]>Cl>[CH3:2][C:3]1([CH3:5])[CH2:4][S:8][C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:6]1 |f:1.2|
|
Name
|
|
Quantity
|
80.1 g
|
Type
|
reactant
|
Smiles
|
OCC(C)(C)NC(=S)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
ADDITION
|
Details
|
anhydrous sodium sulfate was added
|
Type
|
DISTILLATION
|
Details
|
The organic phase was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed three times with hexane
|
Type
|
CUSTOM
|
Details
|
The crystals thus obtained
|
Type
|
CUSTOM
|
Details
|
were dried under reduced pressure at room temperature
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol twice
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=C(SC1)NC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 30.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |